REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH2:14][CH2:15][S:16]([CH3:19])(=[O:18])=[O:17].O.NN>C(O)C>[NH2:3][CH2:12][CH:13]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])[CH2:14][CH2:15][S:16]([CH3:19])(=[O:18])=[O:17] |f:1.2|
|
Name
|
tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butan-2-yl]carbamate
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(CCS(=O)(=O)C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC(CCS(=O)(=O)C)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |